5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Catalog No.
S981440
CAS No.
1022962-66-8
M.F
C6H10N4O
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

CAS Number

1022962-66-8

Product Name

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

IUPAC Name

5-amino-N,1-dimethylpyrazole-4-carboxamide

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,7H2,1-2H3,(H,8,11)

InChI Key

LOYKLDXYNWYWDS-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(N(N=C1)C)N

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C)N

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring with amino and carboxamide functional groups. Its molecular formula is C6H10N4O, and it is recognized for its potential applications in medicinal chemistry and various industrial processes. The presence of these functional groups enhances its reactivity, making it a versatile building block for synthesizing more complex compounds .

, including:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The carboxamide group can be reduced to yield corresponding amines.
  • Substitution: Hydrogen atoms on the pyrazole ring can undergo substitution with different functional groups through electrophilic or nucleophilic reactions.

These reactions highlight the compound's utility in organic synthesis and its potential for further chemical modifications.

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide exhibits noteworthy biological activity, particularly in the realm of enzyme inhibition. Similar compounds have been shown to interact with various receptors and enzymes, suggesting that this compound may also influence biochemical pathways critical to cellular functions. Its potential as an inhibitor of chorismate mutase has been particularly noted, indicating its relevance in drug development .

The synthesis of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves:

  • Cyclization: This method often employs hydrazine derivatives reacting with diketones or β-keto esters under controlled conditions. A base, such as sodium ethoxide, is usually required, and the reaction is conducted under reflux to facilitate the formation of the pyrazole ring.
  • Industrial Production: In an industrial context, continuous flow processes may be utilized to enhance yield and purity. Catalysts and optimized reaction conditions are employed, followed by purification techniques like recrystallization or chromatography to isolate the desired product .

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide finds applications across multiple fields:

  • Medicinal Chemistry: It serves as a precursor for developing enzyme inhibitors and other pharmaceutical agents.
  • Material Science: The compound can be used in synthesizing specialty chemicals and agrochemicals, contributing to advancements in agricultural practices .

Interaction studies suggest that 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide may affect various biochemical pathways. Its interactions with specific enzymes could lead to significant changes in cellular processes, potentially influencing therapeutic outcomes. Research indicates that environmental factors can also impact its efficacy and stability .

Several compounds share structural similarities with 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamideSimilar pyrazole structure but different position of amino groupDifferent biological activity profile
3-(Substituted alkoxy)pyrazole-4-carboxamidesContains alkoxy substituents at the 3-positionEnhanced herbicidal activity against specific weeds
N-Ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamideContains trifluoromethyl group enhancing activityNotable for its selectivity in herbicidal applications

These compounds illustrate the diversity within the pyrazole class and highlight the unique characteristics of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide concerning its chemical behavior and potential applications .

XLogP3

-0.3

Wikipedia

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Dates

Modify: 2023-08-16

Explore Compound Types